Selectivity: K-604 Dihydrochloride vs. Dual Inhibitor Pactimibe
K-604 dihydrochloride exhibits highly selective inhibition of ACAT1, in stark contrast to the dual ACAT1/2 inhibitor pactimibe. In head-to-head assays using human ACAT1- and ACAT2-overexpressing CHO cells, K-604 inhibited ACAT1 with an IC50 of 0.041 μM and ACAT2 with an IC50 of 9.25 μM, a selectivity ratio of approximately 226-fold. In contrast, pactimibe was a non-selective inhibitor with IC50 values of 3.14 μM and 4.09 μM for ACAT1 and ACAT2, respectively [1].
| Evidence Dimension | ACAT1 vs. ACAT2 selectivity in CHO cells overexpressing human isozymes |
|---|---|
| Target Compound Data | ACAT1 IC50 = 0.041 μM; ACAT2 IC50 = 9.25 μM |
| Comparator Or Baseline | Pactimibe: ACAT1 IC50 = 3.14 μM; ACAT2 IC50 = 4.09 μM |
| Quantified Difference | K-604 is ~226-fold selective for ACAT1 over ACAT2; pactimibe is non-selective (~1.3-fold difference). |
| Conditions | Human ACAT1/2 overexpressing Chinese hamster ovary (CHO) cells [1] |
Why This Matters
This selectivity profile dictates the functional outcome in vivo; only the ACAT1-selective inhibitor improves plaque stability without adverse lipid effects, making K-604 the correct choice for studies of ACAT1-specific biology.
- [1] Abstract 1197: A Selective ACAT1 Inhibitor, K-604, Stabilizes Atherosclerotic Lesion Versus Pactimibe in Apolipoprotein E-Knockout Mice. Circulation. 2006;114(Suppl 18):II-224. doi:10.1161/circ.114.suppl_18.II_224-b. View Source
